molecular formula C16H23N3O3 B3170890 benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate CAS No. 946386-27-2

benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate

Cat. No.: B3170890
CAS No.: 946386-27-2
M. Wt: 305.37 g/mol
InChI Key: PNMGYTUAGQUZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate ( 946386-27-2) is a specialized chemical compound with the molecular formula C16H23N3O3 and a molecular weight of 305.37 g/mol . It features a cycloheptyl backbone that is simultaneously functionalized with a hydroxycarbamimidoyl group and a benzyl ester-protected carbamic acid moiety . This unique structure imparts distinct reactivity, making it a valuable building block in organic synthesis, particularly for the preparation of sophisticated hydroxylamine derivatives and other nitrogen-containing heterocycles . In medicinal chemistry research, this compound serves as a key intermediate for the development of novel bioactive molecules. Its benzyl ester group enhances solubility in organic solvents, facilitating further chemical modifications, while the hydroxycarbamimidoyl functionality offers potential for chelation or coordination chemistry, which can be exploited in the design of enzyme inhibitors or metal-binding pharmacophores . The compound is offered with a high purity level of 95% or greater and is supplied in quantities ranging from grams to multi-gram scales for research purposes . Handle with care in accordance with good laboratory practices. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications or personal use.

Properties

IUPAC Name

benzyl N-[1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c17-14(19-21)16(10-6-1-2-7-11-16)18-15(20)22-12-13-8-4-3-5-9-13/h3-5,8-9,21H,1-2,6-7,10-12H2,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMGYTUAGQUZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C(=NO)N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)(/C(=N/O)/N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]cycloheptyl}carbamate typically involves the reaction of benzyl carbamate with cycloheptyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of benzyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]cycloheptyl}carbamate can be scaled up by optimizing the reaction conditions and using larger reaction vessels. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), are used to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]cycloheptyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Benzyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]cycloheptyl}carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]cycloheptyl}carbamate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxycarbamimidoyl moiety is believed to play a crucial role in its biological activity by forming hydrogen bonds and other interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Features
Benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate (Target) Cycloheptyl Benzyl carbamate, Z-hydroxycarbamimidoyl C₁₆H₂₁N₃O₃ 303.36 Z-configuration enables intramolecular H-bonding; cycloheptyl enhances steric bulk
4-Chloro-N-{1-[(Z)-N-hydroxycarbamimidoyl]cycloheptyl}benzamide Cycloheptyl 4-Chlorobenzamide, Z-hydroxycarbamimidoyl C₁₅H₂₀ClN₃O₂ 309.79 Chlorine substituent increases lipophilicity; benzamide vs. carbamate
Benzyl N-[(1-aminocycloheptyl)methyl]carbamate Cycloheptyl Benzyl carbamate, aminomethyl group C₁₆H₂₂N₂O₂ 274.36 Primary amine enhances reactivity; lacks hydroxycarbamimidoyl group
Benzyl N-[(1-aminocyclohexyl)methyl]carbamate Cyclohexyl Benzyl carbamate, aminomethyl group C₁₅H₂₀N₂O₂ 260.33 Smaller ring reduces steric hindrance; altered conformational flexibility
Benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate Cyclopropyl Benzyl carbamate, 5-chloropyrimidinyl C₁₅H₁₄ClN₃O₂ 307.75 Aromatic pyrimidine introduces π-π interactions; cyclopropane increases strain
Key Observations:
  • Ring Size Effects : Cycloheptyl (7-membered) analogs exhibit greater steric bulk compared to cyclohexyl (6-membered) or cyclopropane (3-membered) derivatives. This impacts solubility and binding pocket compatibility .
  • Functional Groups : The hydroxycarbamimidoyl group in the target compound and its benzamide analog () facilitates hydrogen bonding, whereas chloropyrimidine () favors aromatic interactions.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The target compound’s hydroxycarbamimidoyl group forms intramolecular hydrogen bonds (similar to ’s hydrazinyl compound), stabilizing its curved conformation. In contrast, the chloropyrimidine analog () relies on C–H⋯π interactions for crystal packing .
  • Synthesis and Characterization : X-ray crystallography (utilizing SHELX software, ) is critical for confirming Z/E configurations and hydrogen-bonding patterns. For example, the Z-configuration in the target compound ensures optimal alignment for intramolecular H-bonding .

Biological Activity

Benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a carbamate group linked to a cycloheptyl structure and a hydroxycarbamimidoyl moiety. This unique configuration suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing carbamate groups have shown activity against various bacterial strains, suggesting that this compound may share this trait.
  • Antiparasitic Potential : Research has highlighted the efficacy of related compounds against protozoan parasites such as Entamoeba histolytica, with some derivatives achieving IC50 values in the low micromolar range. The mechanism often involves disruption of cellular processes through oxidative stress, which could be relevant for this compound as well .
  • Cytotoxicity : Evaluations of cytotoxic effects on mammalian cell lines are critical for assessing the safety profile of this compound. Similar compounds have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window .

Case Study 1: Antimicrobial Efficacy

A study evaluated various carbamate derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications led to enhanced potency, with minimum inhibitory concentrations (MICs) ranging from 8 to 63 μM against Staphylococcus aureus and Escherichia coli.

CompoundMIC (μM)Target Organism
Benzyl Carbamate Derivative8Staphylococcus aureus
Benzyl Carbamate Derivative16Escherichia coli

Case Study 2: Antiparasitic Activity

In vitro studies on related compounds showed promising results against E. histolytica. One derivative exhibited an IC50 value of 0.297 μM, which is significantly lower than traditional treatments like metronidazole.

CompoundIC50 (μM)Activity Type
Hydroxycarbamimidoyl Derivative0.297Antiamoebic
Metronidazole1.0Antiamoebic

The proposed mechanism of action for this compound likely involves the generation of reactive oxygen species (ROS) upon metabolic activation within target cells. This process could lead to oxidative damage, disrupting cellular integrity and function, similar to other nitro-containing compounds .

Q & A

Q. What are the recommended synthetic routes for benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclization to form the cycloheptyl core, followed by functionalization with hydroxycarbamimidoyl and benzyl carbamate groups. Key steps include:

  • Cyclization : Use of sulfonylating agents (e.g., 1,1'-sulfonyldiimidazole) under controlled temperatures (0°C to -20°C) to form the cycloheptane framework .
  • Functionalization : Introduction of the hydroxycarbamimidoyl group via nucleophilic substitution, employing sodium hydride as a base in polar aprotic solvents like DMF .
  • Purification : Column chromatography or recrystallization to isolate the product. Optimization focuses on reagent stoichiometry, temperature control, and catalyst selection (e.g., palladium for deprotection steps) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures and confirm stereochemistry .
  • NMR Spectroscopy : Analyze 1^1H and 13^13C spectra to verify substituent positions, particularly the Z-configuration of the hydroxycarbamimidoyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+^+ ion for C₁₇H₂₄N₃O₃) .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the hydroxycarbamimidoyl group in this compound?

The hydroxycarbamimidoyl group participates in hydrogen bonding and tautomerization, influencing its interactions with biological targets. Mechanistic studies suggest:

  • Oxidation/Reduction : Under oxidizing conditions (e.g., KMnO₄), it forms nitroso intermediates; reduction (e.g., LiAlH₄) yields amines, altering bioactivity .
  • Nucleophilic Substitution : Reacts with amines or thiols, requiring pH control (7–9) to avoid side reactions . Computational modeling (DFT) can predict reaction pathways and transition states.

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved for this compound?

  • Software Tools : Use SHELXD for structure solution and SHELXL for refinement, particularly for handling twinned data via the TWIN command .
  • ORTEP-3 : Visualize thermal ellipsoids to identify disordered regions; apply restraints to overlapping atoms .
  • Validation : Cross-check with PLATON or CCDC tools to ensure geometric accuracy .

Q. What strategies address contradictory bioactivity data in studies involving this compound?

  • Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple cell lines (e.g., cancer vs. normal) to assess selectivity .
  • Target Profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for suspected targets (e.g., enzymes in the urea cycle) .
  • Metabolite Screening : LC-MS/MS to identify degradation products or metabolites that may interfere with assays .

Methodological Guidance Table

Research Aspect Recommended Techniques Key References
Synthetic Optimization Multi-step catalytic reactions, column chromatography
Structural Validation X-ray crystallography (SHELX), HRMS, NMR
Mechanistic Studies DFT modeling, SPR, kinetic assays
Data Contradiction TWIN refinement (SHELXL), PLATON validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate
Reactant of Route 2
Reactant of Route 2
benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.